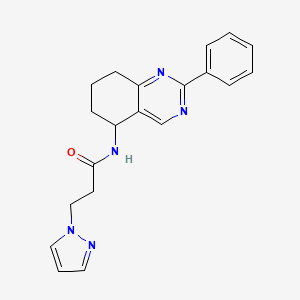![molecular formula C22H29BrN2O3 B5959331 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5959331.png)
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of bromine, methoxy, and ethoxy functional groups attached to a piperazine core. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in these processes .
Análisis De Reacciones Químicas
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of bromine, methoxy, and ethoxy groups allows it to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-methoxyphenyl)piperazine: Known for its use in medicinal chemistry and pharmacology.
1-(3-ethoxy-4-methoxyphenyl)piperazine: Studied for its potential biological activities.
1-(5-bromo-2-methoxyphenyl)piperazine: Investigated for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O3/c1-4-28-22-13-17(5-7-21(22)27-3)15-24-9-11-25(12-10-24)16-18-14-19(23)6-8-20(18)26-2/h5-8,13-14H,4,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKEESWWVXZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-(2-{[(3-methyl-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B5959250.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5959254.png)
![N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5959261.png)
![N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE](/img/structure/B5959267.png)
![2-(4-fluorobenzyl)-N-[4-(methylthio)phenyl]-4-morpholinecarboxamide](/img/structure/B5959275.png)
![5-(4-fluorophenyl)-3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5959277.png)
![2-[(4-biphenylylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5959284.png)
![3-[(1-adamantylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B5959285.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(4-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5959291.png)
![4-({5-[1-(2,2-dimethylpropanoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5959295.png)
![1-[2-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5959311.png)


![N-({1-[3-(2-furyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5959342.png)
